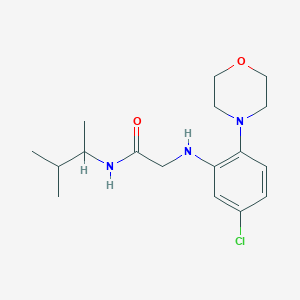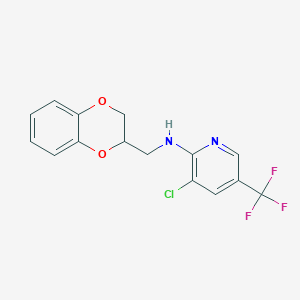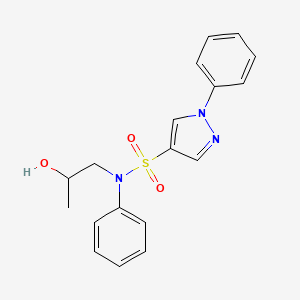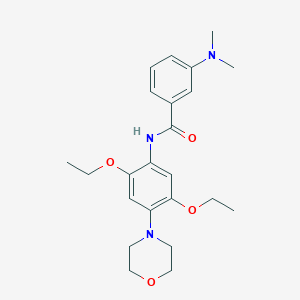
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'compound X' and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including tyrosine kinases and G protein-coupled receptors. This inhibition results in the disruption of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces the expression of certain genes involved in cancer progression. In the brain, it has been shown to have neuroprotective effects and to modulate the activity of certain receptors involved in neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of compound X is its potent activity against cancer cells and its potential use as a tool to study the mechanism of action of certain cancer drugs. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of compound X. One direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of its potential use as a tool to study the mechanism of action of certain cancer drugs. Additionally, the study of its potential use in the treatment of other diseases, such as neurodegenerative diseases, is an area of interest. Finally, the development of more water-soluble derivatives of compound X is an area of future research.
Synthesemethoden
Compound X can be synthesized using various methods, including the reaction of 2-chloro-4-nitroaniline with morpholine, followed by reduction with sodium borohydride, and then coupling with N-(3-methylbutan-2-yl)acetamide. Another method involves the reaction of 2-chloro-4-nitroaniline with morpholine, followed by reduction with iron powder and then coupling with N-(3-methylbutan-2-yl)acetamide. Both methods have been successfully used to synthesize compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, compound X has been shown to have potent anti-cancer activity against various cancer cell lines. In cancer research, compound X has been used as a tool to study the mechanism of action of certain cancer drugs. In neuroscience, compound X has been shown to have neuroprotective effects and has been used to study the role of certain receptors in the brain.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2/c1-12(2)13(3)20-17(22)11-19-15-10-14(18)4-5-16(15)21-6-8-23-9-7-21/h4-5,10,12-13,19H,6-9,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPXLOPFTULDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)CNC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B7681470.png)
![N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(oxan-2-ylmethoxy)propanamide](/img/structure/B7681474.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7681484.png)

![3-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7681493.png)
![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
![3,5-difluoro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzamide](/img/structure/B7681522.png)
![5-methoxy-N-[3-methyl-2-(methylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7681524.png)

![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)

![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)
